molecular formula C20H26O4 B8771662 Phenol, 4,4'-[1,8-octanediylbis(oxy)]bis- CAS No. 70856-68-7

Phenol, 4,4'-[1,8-octanediylbis(oxy)]bis-

Cat. No.: B8771662
CAS No.: 70856-68-7
M. Wt: 330.4 g/mol
InChI Key: YMUQWGPUALDMSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 4,4'-[1,8-octanediylbis(oxy)]bis- is a useful research compound. Its molecular formula is C20H26O4 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenol, 4,4'-[1,8-octanediylbis(oxy)]bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 4,4'-[1,8-octanediylbis(oxy)]bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

70856-68-7

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

4-[8-(4-hydroxyphenoxy)octoxy]phenol

InChI

InChI=1S/C20H26O4/c21-17-7-11-19(12-8-17)23-15-5-3-1-2-4-6-16-24-20-13-9-18(22)10-14-20/h7-14,21-22H,1-6,15-16H2

InChI Key

YMUQWGPUALDMSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OCCCCCCCCOC2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A five neck five liter round bottom flask equipped with a mechanical stirrer, two condensers, and a dropping funnel is purged with nitrogen then charged under a nitrogen blanket with 1.1 kg (10.0 moles) hydroquinone, 350 grams deionized water, and 272.0 grams (1.0 moles) 1,8-dibromooctane. The reaction mass becomes a stirable slurry as it is slowly heated to reflux under a slow nitrogen purge. A solution of 184 grams (2.7 moles) 85% KOH pellets in 184 grams water is added dropwise under a nitrogen blanket over a period of 75 minutes. After about one third of the KOH has been added, the slurry has converted to a tea colored solution; then, after most of the KOH has been added, a white material precipitates in increasing amounts as the refluxing is continued an additional 90 minutes. The reaction mixture is quenched with one liter of water then poured into 4 liters of water. The water slurry is acidified with 30% sulfuric acid and filtered under reduced pressure. The filter cake is slurried in warm (50°-70° C.) water, filtered again and washed with several portions of boiling water. It is then dried in a vacuum oven at 120° C. and 310 grams of crude white product is recovered. The product is treated with 8 liters of boiling ethanol and filtered to remove oligomers. The filtrate yields a total of 134 grams (41% Yield based on the dibromide) of white, shiny, "mica-like" crystals more than 95% pure by HPLC peak area nd GPC analysis. A final crystallization form 1.1 liters boiling ethanol gives product more than 99% pure by HPLC peak area (m.p. 151°-153.5° C.) for use in preparation of the copolymer epoxy resin, examples 12, 14, 15, 23 and 24. The ultraviolet absorption spectrum is 30/70 (by volume) methanol/dimethylformamide (DMF) shows a maximum absorption at 297 nm and in 30/70 (by volume) 1.0N KOH in methanol/DMF at 315 nm.
Quantity
1.1 kg
Type
reactant
Reaction Step One
Quantity
272 g
Type
reactant
Reaction Step Two
Name
Quantity
184 g
Type
reactant
Reaction Step Three
Name
Quantity
184 g
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
dibromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
crystals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Yield
99%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.